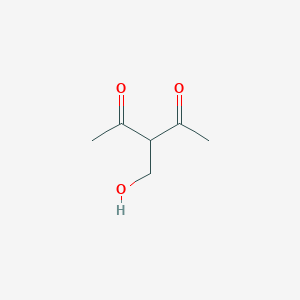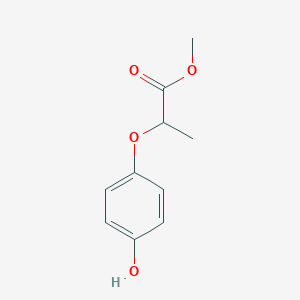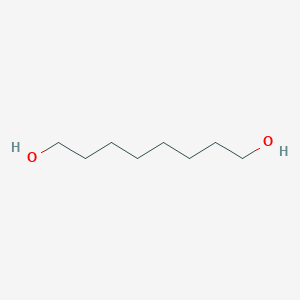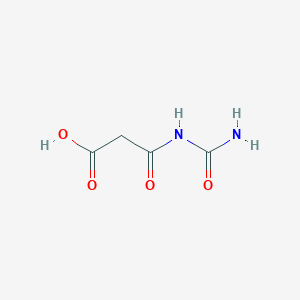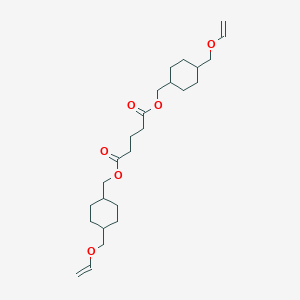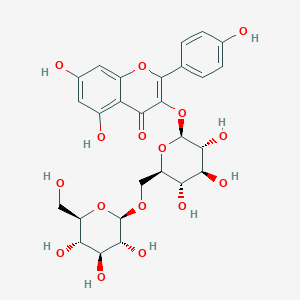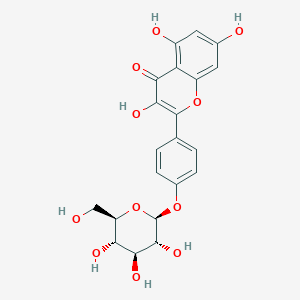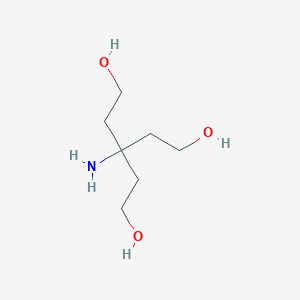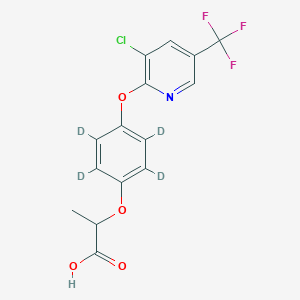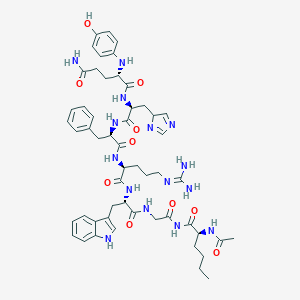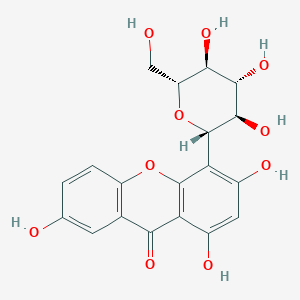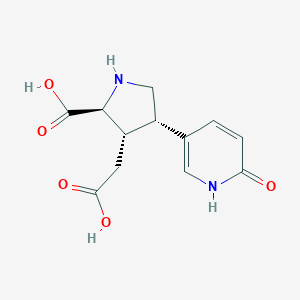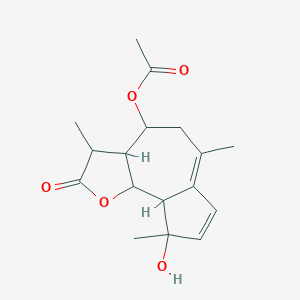
Matricin
Overview
Description
Matricin is a sesquiterpene lactone that can be extracted from the flowers of chamomile (Matricaria chamomilla). It is a colorless compound and is known for its role as a precursor to chamazulene, a blue-violet derivative of azulene. Chamazulene is found in various plants, including chamomile, wormwood (Artemisia absinthium), and yarrow (Achillea millefolium) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Matricin is primarily obtained through the extraction from chamomile flowers. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extracted solution is then subjected to various purification techniques, including chromatography, to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from chamomile flowers. The flowers are harvested and dried before being subjected to solvent extraction. The crude extract is then purified using techniques such as distillation and chromatography to isolate this compound. The purified compound is then further processed to ensure its stability and purity for various applications .
Chemical Reactions Analysis
Types of Reactions: Matricin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, including chamazulene.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, are used for substitution reactions.
Major Products Formed:
Chamazulene: Formed through the oxidation of this compound.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions, leading to compounds with different functional groups .
Scientific Research Applications
Matricin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of chamazulene and other derivatives.
Biology: Studied for its biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating inflammatory pathways and protecting against oxidative stress.
Industry: Used in the formulation of various cosmetic and pharmaceutical products due to its beneficial properties .
Mechanism of Action
Matricin exerts its effects through various molecular targets and pathways. It modulates the expression of inflammatory cytokines and enzymes, including interleukin-1 beta, tumor necrosis factor-alpha, and cyclooxygenase-2. This compound also influences oxidative stress markers, such as malondialdehyde, superoxide dismutase, and catalase. These actions contribute to its anti-inflammatory and antioxidant effects, making it a valuable compound for therapeutic applications .
Comparison with Similar Compounds
Matricin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:
Chamazulene: A derivative of this compound with anti-inflammatory properties.
Alpha-Bisabolol: Another sesquiterpene found in chamomile with anti-inflammatory and antimicrobial activities.
Farnesene: A sesquiterpene with applications in the fragrance industry.
This compound stands out due to its role as a precursor to chamazulene and its distinct biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
(9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h5-6,9,12-15,20H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTRJRUSWMMZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Matricin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29041-35-8 | |
| Record name | Matricin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158 - 160 °C | |
| Record name | Matricin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036643 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


